7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one
Description
Overview of Bicyclic Lactam Architectures in Organic Chemistry
Bicyclic lactams are a fascinating class of organic compounds characterized by a lactam (a cyclic amide) fused to another ring system. This fusion results in a rigid, three-dimensional structure that is of great interest in medicinal chemistry and drug discovery. The constrained conformation of bicyclic lactams can lead to enhanced binding affinity and selectivity for biological targets. pearson.comrsc.org The synthesis of these complex molecules can be challenging, often requiring sophisticated strategies such as cycloaddition reactions and transition metal-catalyzed cyclizations. rsc.orgresearchgate.net One of the most well-known examples of bicyclic lactams is the penicillin family of antibiotics, where the strained β-lactam ring is fused to a thiazolidine (B150603) ring. nih.gov The reactivity of the lactam ring, particularly the susceptibility of the amide bond to hydrolysis, is a key feature of these molecules and is influenced by the nature of the fused ring system.
Historical Context of [3.3.2] Bicyclic Ring Systems
The bicyclo[3.3.2]decane ring system is a less common but structurally intriguing bridged bicyclic framework. While the historical development of specific [3.3.2] systems is not as extensively documented as more common skeletons like bicyclo[2.2.1]heptane (norbornane), general methods for the construction of bicyclic systems have paved the way for their synthesis. Early methods for creating bicyclic frameworks often involved intramolecular cyclization reactions. orgsyn.org More contemporary approaches utilize powerful reactions such as the Cope rearrangement to convert other bicyclic systems, like bicyclo[4.3.1]decadienes, into the bicyclo[3.3.2]decadiene framework in a stereodefined manner. nih.gov The development of synthetic routes to bicyclo[3.3.0]octane derivatives has also been extended to create bicyclo[3.3.2]decane systems by employing different starting materials. orgsyn.org Conformational studies of the bicyclo[3.3.2]decane system have revealed the potential for a twin-chair to boat-chair equilibrium, highlighting the conformational flexibility of this scaffold. rsc.org
Structural Classification and Nomenclature of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one
Structural Classification: this compound is classified as a bridged bicyclic heterocyclic compound. It contains a bicyclo[3.3.2]decane core structure where three of the carbon atoms have been replaced by heteroatoms: one oxygen and two nitrogen atoms, hence it is an "oxa-diaza" bicyclic system. The presence of a carbonyl group within the ring system at position 10 also classifies it as a lactam.
Nomenclature: The IUPAC name "this compound" can be deconstructed as follows:
bicyclo : Indicates a bicyclic compound.
[3.3.2] : These numbers within the brackets denote the number of atoms in the three bridges connecting the two bridgehead atoms, in descending order. chemistrysteps.comyoutube.com In this case, there are two bridges of three atoms and one bridge of two atoms.
decan : Specifies that the total number of atoms in the bicyclic system is ten.
3-oxa-7,9-diaza : These prefixes and their corresponding numbers indicate the presence and location of heteroatoms in the ring system. "Oxa" refers to an oxygen atom at position 3, and "diaza" refers to two nitrogen atoms at positions 7 and 9.
10-one : This suffix indicates a carbonyl group (ketone) at position 10 of the bicyclic framework.
7-Benzyl : This indicates a benzyl (B1604629) group (a phenylmethyl group) is attached to the nitrogen atom at position 7.
The numbering of the bicyclic system begins at one of the bridgehead carbons and proceeds along the longest path to the other bridgehead, then along the next longest path, and finally along the shortest path. chemistrysteps.com
Significance of Bridged Nitrogen Heterocycles in Synthetic Chemistry
Bridged nitrogen heterocycles are considered privileged scaffolds in medicinal chemistry and organic synthesis. rsc.org Their rigid, three-dimensional structures provide a fixed orientation of substituents, which can lead to high binding affinity and selectivity for biological targets. acs.org This structural rigidity can also improve pharmacokinetic properties, such as metabolic stability. The synthesis of these complex molecules is an active area of research, with methods such as transition metal-catalyzed C-H bond activation providing efficient routes to these valuable compounds. rsc.org Nitrogen-bridgehead compounds are found in a multitude of natural products with significant biological activities, including anticancer and antibacterial properties. rsc.org The development of novel synthetic methods to access these scaffolds is crucial for the discovery of new therapeutic agents. rsc.orgnih.gov
Research Landscape for Oxa-Diaza Bicyclic Scaffolds
The research landscape for oxa-diaza bicyclic scaffolds is diverse, with significant interest in their synthesis and potential applications in medicinal chemistry. These scaffolds are often explored as conformationally restricted building blocks for drug discovery. For instance, a patent for pyrazolopyrimidine inhibitors of IRAK4 activity describes the synthesis of a derivative of this compound, highlighting its potential use in the development of new therapeutic agents. google.com The synthesis of related oxa-diaza bicyclic systems, such as 6-oxa-2,9-diazabicyclo[3.2.2]nonan-8-ones and 2-oxa-6,9-diazabicyclo[3.3.2]decan-10-ones, has been achieved from amino acids, demonstrating the versatility of synthetic approaches to these scaffolds. conicet.gov.ar The incorporation of heteroatoms like oxygen and nitrogen into bicyclic systems can significantly influence their biological activity and physicochemical properties, making them attractive targets for synthetic chemists. nih.govijnrd.org
Structure
3D Structure
Properties
IUPAC Name |
7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-18-9-12/h1-5,12-13H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQQLKQNHNSBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(CN1CC3=CC=CC=C3)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Retrosynthetic Analysis of the 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one System
A plausible retrosynthetic analysis of this compound suggests that the bicyclic core can be disconnected at the N9-C10 and C1-N9 bonds. This leads to a key piperazine-based precursor. The lactam formation within the seven-membered ring is a logical final step, which points towards an intramolecular cyclization strategy.
The primary disconnection of the amide bond (N9-C10) reveals a linear amino acid precursor derived from a substituted piperazine (B1678402). A further disconnection of the C1-N9 bond simplifies the structure to a suitably functionalized N-benzylpiperazine derivative and a two-carbon unit. This approach highlights the central role of a pre-formed piperazine ring in the synthesis. An alternative strategy could involve the formation of the piperazine ring as one of the final steps, but building upon a piperazine core is often more convergent.
This analysis identifies two key building blocks:
A C4-substituted N-benzylpiperazine containing an amino group and an ether linkage.
An acylating agent to introduce the C10 carbonyl group and the C1 bridgehead.
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target bicyclic compound is highly dependent on the efficient preparation of key precursors with the correct functionalities poised for cyclization.
Preparation of Key Intermediates for Bicyclization
A crucial intermediate for the synthesis is a derivative of N-benzylpiperazine. The synthesis of N-benzylpiperazine itself is well-established and can be achieved by the reaction of piperazine with benzyl (B1604629) chloride. patsnap.comorgsyn.org This reaction typically yields a mixture of mono- and di-benzylated products, which can be separated by distillation. orgsyn.org
To construct the 3-oxa moiety and prepare for the formation of the seven-membered ring, the N-benzylpiperazine must be further functionalized. A potential precursor could be a molecule like N-benzyl-N'-(2-(2-aminoacetoxy)ethyl)piperazine. The synthesis of such an intermediate would involve several steps, likely starting with the alkylation of a mono-protected piperazine with a suitable two-carbon unit containing a hydroxyl group, followed by esterification with a protected amino acid and subsequent deprotection.
Functional Group Transformations Preceding Ring Closure
Before the final ring closure, several functional group transformations are necessary. These may include the protection and deprotection of amino and carboxyl groups to ensure that the cyclization occurs in the desired manner. For instance, the primary amine on the side chain would likely be protected during the introduction of the acyl group that will form the lactam. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), could be employed. The selection of protecting groups must be compatible with the reaction conditions of the subsequent steps.
Direct and Indirect Ring Closure Strategies for the [3.3.2] Bicyclic Core
The construction of the bridged [3.3.2] bicyclic core is the most challenging step in the synthesis. Both intramolecular and multi-component strategies can be considered for this transformation.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for the formation of bicyclic systems. For the synthesis of diazabicyclo[3.3.2]decan-10-ones, a key strategy involves the use of seven-membered endocyclic N-acyliminium ions as key intermediates. conicet.gov.ar This approach, which has been successfully applied to similar bicyclic systems, typically involves an acid-mediated tandem reaction with an internal nucleophile. conicet.gov.ar
In the context of this compound, a linear precursor, such as an N-acylated piperazine derivative with a terminal amino group, could be treated with an acid to generate an N-acyliminium ion. The intramolecular attack of the suitably positioned amine nucleophile would then lead to the formation of the bicyclic lactam. The reaction proceeds with high efficiency and stereocontrol in many cases. conicet.gov.ar
Table 1: Examples of Intramolecular Cyclization for Bicyclic Systems
| Precursor Type | Ring System Formed | Key Intermediate | Reference |
|---|---|---|---|
| Amino Acid Derivative | 2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one | N-acyliminium ion | conicet.gov.ar |
Multi-component Reactions in Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of complex molecular scaffolds in a single step. nih.govrsc.orgmdpi.com While no specific MCRs have been reported for the direct synthesis of the this compound scaffold, the general principles of MCRs could be applied. A hypothetical MCR could involve the reaction of a suitably substituted piperazine, an aldehyde, and an isocyanide (an Ugi-type reaction), or other combinations of reactants that could assemble the bicyclic core. However, the development of such a reaction would require significant research and optimization.
Optimization of Reaction Conditions and Yield for this compound Synthesis
Detailed experimental data on the optimization of reaction conditions specifically for the synthesis of this compound is not published in the reviewed literature. However, general principles of organic synthesis allow for a discussion of the probable factors that would be crucial for maximizing the yield and purity of this bicyclic lactam.
The choice of solvent can significantly influence the rate and outcome of the cyclization reactions that would likely form the bicyclo[3.3.2]decane core. The solubility of reactants and intermediates, as well as the stabilization of transition states, are key roles of the solvent. For analogous cyclization reactions, a range of aprotic and protic solvents would likely be screened.
Table 1: Potential Solvents for Bicyclic Amide Formation and Their Rationale
| Solvent Class | Example Solvents | Rationale for Use | Potential Temperature Range (°C) |
| Aprotic Polar | Dimethylformamide (DMF), Acetonitrile (B52724) (MeCN), Dichloromethane (B109758) (DCM) | Good solubility for many organic reactants. Can favor SN2-type reactions often involved in cyclizations. | 0 to reflux |
| Aprotic Nonpolar | Toluene, Tetrahydrofuran (THF) | Useful for reactions where polarity needs to be minimized. THF is a good coordinating solvent for metal catalysts. | 0 to reflux |
| Protic | Ethanol, Methanol (B129727) | Can act as a proton source or participate in hydrogen bonding, which may influence reaction pathways. | 0 to reflux |
Temperature control is critical for managing reaction kinetics and minimizing side product formation. An initial low temperature might be employed during the addition of reagents to control exothermic reactions, followed by heating to drive the reaction to completion. The optimal temperature would need to be determined empirically to balance reaction rate with product stability and selectivity.
The formation of the this compound likely involves an intramolecular cyclization. The choice of catalyst would depend on the specific synthetic route. If the final step is an intramolecular amide bond formation, coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) might be employed.
The kinetics of the reaction would be influenced by the concentration of reactants, the catalyst loading, and the temperature. Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy would be essential to determine the optimal reaction time and understand the reaction kinetics.
Stereochemical Control and Diastereoselectivity in this compound Formation
The bicyclo[3.3.2]decane ring system can possess multiple stereocenters, making stereochemical control a critical aspect of its synthesis. However, no specific studies on the diastereoselectivity or enantioselective synthesis of this particular compound were found.
In the absence of a chiral catalyst, achieving stereocontrol often relies on the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.
Table 2: Examples of Chiral Auxiliaries Potentially Applicable to Bicyclic Lactam Synthesis
| Chiral Auxiliary Type | Example | Point of Attachment | Potential for Stereocontrol |
| Oxazolidinones | Evans' auxiliaries | Could be attached to a precursor carboxylic acid | Directs alkylation or acylation reactions to create stereocenters. |
| Chiral Amines | (R)- or (S)-alpha-methylbenzylamine | Could be a precursor to one of the nitrogen atoms in the ring | Can direct the formation of adjacent stereocenters. |
| Camphorsultam | Oppolzer's sultams | Could be attached to a precursor carboxylic acid or amine | Provides high levels of stereocontrol in a variety of reactions. |
An asymmetric induction approach would involve using a chiral reagent or catalyst to favor the formation of one stereoisomer over others. The effectiveness of such an approach would depend on the specific reaction mechanism.
An enantioselective synthesis of this compound would aim to produce a single enantiomer. This could potentially be achieved through several strategies, although none are specifically documented for this compound. Possible approaches could include the use of a chiral pool starting material (a readily available enantiopure natural product), enzymatic resolution of a racemic mixture, or asymmetric catalysis. Given the lack of published research, the applicability and success of these strategies remain speculative.
Purification Techniques for this compound
The purification of the final compound is crucial to obtain a product of high purity. Standard techniques in organic synthesis would be employed.
Crystallization: If the compound is a solid with suitable solubility properties, crystallization from an appropriate solvent system would be an effective method for purification. This technique can remove both soluble and insoluble impurities.
Column Chromatography: This is a versatile and widely used technique for the purification of organic compounds. For this compound, silica (B1680970) gel would likely be the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate). The polarity of the eluent would be optimized to achieve good separation of the desired product from any impurities. A patent describing a related synthesis mentions the use of flash column chromatography with a solvent system of CH2Cl2/hexane (B92381) followed by hexane/EtOAc for a similar structural motif.
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stereoisomers, preparative HPLC could be utilized. This technique offers higher resolution than standard column chromatography.
The choice of purification method would depend on the physical properties of the compound and the nature of the impurities present. A combination of these techniques might be necessary to achieve the desired level of purity.
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation of compounds from complex mixtures based on their differential distribution between a stationary phase and a mobile phase. For compounds like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are viable options.
Column Chromatography:
Flash column chromatography is a commonly employed technique for the routine purification of organic compounds in a laboratory setting. The choice of stationary phase and eluent system is crucial for achieving optimal separation. For bicyclic lactams, silica gel is a frequently used stationary phase due to its polarity and ability to separate a wide range of organic molecules.
The selection of the mobile phase, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), is optimized to achieve a suitable retention factor (Rƒ) for the target compound, allowing for its effective separation from impurities. For N-benzyl lactam derivatives, gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective in resolving complex mixtures.
Table 1: Illustrative Column Chromatography Parameters for N-Benzyl Lactam Analogs
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (200–300 mesh) |
| Eluent System | Hexane/Ethyl Acetate (EtOAc) gradient |
| Example Gradient | Starting with 30:1 Hexane:EtOAc, gradually increasing to 19:1 |
This data is based on general procedures for related compounds and should be optimized for the specific purification of this compound.
High-Performance Liquid Chromatography (HPLC):
For achieving higher purity or for analytical purposes, HPLC is the method of choice. Preparative HPLC can be used to isolate larger quantities of the purified compound. The selection of the column and mobile phase is critical for successful separation. A patent for a more complex molecule containing the 3-oxa-7,9-diazabicyclo[3.3.2]decane core mentions the use of preparative HPLC for purification, indicating the applicability of this technique to this class of compounds.
Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape), is a common approach for the purification of polar organic molecules.
Table 2: General HPLC Parameters for Bicyclic Amine Derivatives
| Parameter | Description |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Flow Rate | Typically 1-10 mL/min for analytical to semi-preparative scales |
Specific conditions would need to be developed and optimized for this compound.
Crystallization and Recrystallization Protocols
Crystallization is a fundamental technique for the final purification of solid organic compounds. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the compound of interest will crystallize out, leaving the impurities dissolved in the mother liquor.
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also be chemically inert towards the compound and easily removable after the crystallization process. For N-benzyl protected lactams, common solvents for crystallization include ethyl acetate, hexane, dichloromethane, and methanol, or mixtures thereof.
Recrystallization Protocol:
A general procedure for the recrystallization of a compound like this compound would involve the following steps:
Dissolving the crude product in a minimal amount of a suitable hot solvent or solvent mixture.
Filtering the hot solution to remove any insoluble impurities.
Allowing the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
Collecting the crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any residual mother liquor.
Drying the crystals under vacuum.
Table 3: Potential Solvent Systems for Crystallization of N-Benzyl Bicyclic Lactams
| Solvent/Solvent System | Application Notes |
|---|---|
| Ethyl Acetate/Hexane | A common polar/non-polar mixture that can be effective for a wide range of compounds. The ratio can be adjusted to achieve optimal solubility. |
| Dichloromethane/Methanol | Another versatile solvent system where methanol can act as an anti-solvent to induce crystallization from a dichloromethane solution. |
The selection of the appropriate solvent system and the optimization of the crystallization conditions are empirical processes that need to be determined experimentally for this compound.
Advanced Structural Elucidation and Conformational Analysis of 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Spectroscopic Characterization for Detailed Structural Assignment
The definitive assignment of the complex three-dimensional structure of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one necessitates a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous elucidation of connectivity, stereochemistry, and conformation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Through the analysis of one-dimensional and two-dimensional NMR data, a detailed picture of the atomic arrangement within this compound can be constructed.
The ¹H NMR spectrum of this compound provides crucial information regarding the electronic environment of each proton. The chemical shifts, integration, and coupling patterns of the signals allow for the initial assignment of protons in the bicyclic framework and the benzyl (B1604629) substituent. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments and their respective chemical shifts, offering insight into the carbon skeleton of the molecule.
Detailed experimental ¹H and ¹³C NMR data for this specific compound is not widely available in the surveyed literature. For a definitive analysis, the acquisition of such spectra would be the primary step.
To overcome the complexities of overlapping signals in 1D NMR spectra and to establish unambiguous connections between atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, revealing which protons are adjacent to one another in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached, enabling the definitive assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, which is critical for determining the stereochemistry and conformational preferences of the molecule. For the bicyclo[3.3.2]decane system, NOESY data would be vital in distinguishing between different possible chair and boat-like conformations of the heterocyclic rings. rsc.orgrsc.org
Table 1: Expected 2D NMR Correlations for Structural Elucidation
| Technique | Information Yielded |
| COSY | Reveals ¹H-¹H spin-spin coupling networks within the bicyclic rings and the benzyl group. |
| HSQC | Correlates each proton to its directly attached carbon atom for unambiguous C-H assignment. |
| HMBC | Establishes long-range ¹H-¹³C correlations to confirm the connectivity of the entire molecular framework. |
| NOESY | Identifies through-space dipolar couplings between protons, providing insights into the 3D structure and conformation. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of this compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of these fragments can help to confirm the presence of key structural motifs, such as the benzyl group and the bicyclic core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl group (C=O stretch), C-N bonds, C-O-C ether linkage, and the aromatic C-H and C=C bonds of the benzyl substituent.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Amide C=O stretch | 1680 - 1630 |
| C-N stretch | 1250 - 1020 |
| C-O-C stretch (ether) | 1150 - 1085 |
| Aromatic C=C stretch | 1600 - 1450 |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
For chiral molecules such as this compound, determining the absolute configuration is a critical aspect of its structural characterization. Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, provides a powerful method for this purpose. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a specific enantiomer, the absolute configuration of the molecule can be unambiguously assigned.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic data for this compound has been deposited in crystallographic databases or published in peer-reviewed journals.
Unit Cell Parameters and Space Group Analysis
Information regarding the unit cell parameters and space group, which are fundamental to describing the crystal lattice, is not available.
Conformational Landscape and Dynamic Behavior of the Bicyclic System
Detailed computational or experimental studies on the conformational landscape of this compound are not present in the current body of scientific literature. While extensive research exists on the conformational analysis of related bicyclo[3.3.1]nonane systems, which often exhibit chair-chair and chair-boat conformations, such specific findings cannot be directly extrapolated to the [3.3.2]decane system without dedicated study.
Ring Puckering and Inversion Studies
Specific research detailing the puckering of the seven- and six-membered rings within the this compound structure or the energetic barriers to ring inversion has not been published.
Reactivity and Chemical Transformations of 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Reactions at the Lactam Carbonyl Moiety
The lactam moiety is a key reactive center in the molecule. The bicyclic structure can influence the reactivity of the amide bond compared to acyclic or monocyclic lactams. nih.gov
The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This can lead to either substitution at the acyl carbon or, under more forceful conditions, cleavage of the amide bond and ring opening.
Under basic or acidic conditions, hydrolysis can occur, leading to the corresponding amino acid. For instance, treatment of a related bicyclic lactam with strong acid and heat would be expected to yield a ring-opened carboxylic acid derivative. The reaction with potent nucleophiles like organolithium or Grignard reagents can also lead to the opening of the lactam ring after initial addition to the carbonyl group.
| Reaction | Reagents | Expected Product |
| Hydrolysis (Acidic) | HCl, H₂O, Heat | Ring-opened amino acid hydrochloride |
| Hydrolysis (Basic) | NaOH, H₂O, Heat | Sodium salt of the ring-opened amino acid |
| Aminolysis | Amine, Heat | Ring-opened amide |
This is an interactive data table. Users can sort and filter the data as needed.
The lactam carbonyl can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the lactam to the corresponding cyclic diamine, 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decane. Milder reducing agents, if selective, could potentially yield a hemiaminal intermediate.
Oxidation of the carbon alpha to the lactam carbonyl can be achieved under specific conditions. For example, the oxidation of N-aryl cyclic amines to N-aryl lactams has been demonstrated using ozone, suggesting that the carbon adjacent to the tertiary amine might be susceptible to oxidation. nih.gov
| Transformation | Reagent | Product Type |
| Full Reduction | LiAlH₄ | Cyclic diamine |
| Partial Reduction | NaBH₄ (under specific conditions) | Hemiaminal or no reaction |
| Oxidation (alpha-carbon) | Ozone or other strong oxidants | Potentially a dicarbonyl compound |
This is an interactive data table. Users can sort and filter the data as needed.
Functionalization of the Benzyl (B1604629) Substituent
The benzyl group offers two primary sites for functionalization: the aromatic ring and the benzylic carbon.
The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution. The N-alkyl group is generally considered to be an ortho-, para-directing and activating group. However, the steric bulk of the bicyclic system might influence the regioselectivity of these reactions, potentially favoring substitution at the para position.
| Reaction | Reagents | Major Product (Expected) |
| Nitration | HNO₃, H₂SO₄ | 7-(4-Nitrobenzyl)-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
| Bromination | Br₂, FeBr₃ | 7-(4-Bromobenzyl)-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 7-(4-Acetylbenzyl)-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
This is an interactive data table. Users can sort and filter the data as needed.
The benzylic C-H bonds are susceptible to radical reactions and oxidation. For instance, benzylic oxidation can convert the benzyl group into a benzoyl group. A significant reaction in this class is the removal of the benzyl group (debenzylation). This is often achieved through catalytic hydrogenation. A patent describing a related compound, benzyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate, details a debenzylation step using palladium on carbon under a hydrogen atmosphere to yield the unprotected secondary amine. google.com This suggests a similar transformation would be effective for the title compound.
Another method for oxidative debenzylation involves the use of alkali metal bromides with an oxidant like Oxone, which proceeds via a bromo radical mechanism to cleave the N-benzyl bond. organic-chemistry.org
| Reaction | Reagents | Product |
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
| Benzylic Bromination | N-Bromosuccinimide (NBS), Initiator | 7-(Bromophenylmethyl)-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
| Benzylic Oxidation | KMnO₄ or other strong oxidants | 7-Benzoyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one |
This is an interactive data table. Users can sort and filter the data as needed.
Reactivity of the Tertiary Amine and Ether Linkage
The tertiary amine at the N-7 position is nucleophilic and basic. It can be protonated by acids to form an ammonium (B1175870) salt and can react with electrophiles such as alkyl halides in quaternization reactions. The steric hindrance imposed by the bicyclic structure may, however, reduce its reactivity compared to a simple acyclic tertiary amine. msu.edu
The ether linkage within the bicyclic system is generally unreactive under neutral and basic conditions. Cleavage of the ether bond would require harsh conditions, such as treatment with strong acids like HBr or HI, which would likely also affect other functional groups in the molecule, particularly the lactam.
Quaternization and Amine Alkylation
The presence of two nitrogen atoms, one tertiary (N7) and one secondary amide (N9), offers sites for alkylation reactions. The tertiary amine at the N7 position, bearing a benzyl group, is expected to be nucleophilic and can undergo quaternization when treated with alkylating agents.
Quaternization of the Tertiary Amine (N7):
The lone pair of electrons on the N7 nitrogen can attack an electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide) in a typical SN2 reaction. This results in the formation of a quaternary ammonium salt. The reaction rate and feasibility would depend on the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent.
General Reaction: 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one + R-X → [7-Benzyl-7-alkyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one]⁺X⁻ (where R is an alkyl group and X is a halide)
Alkylation of the Amide Nitrogen (N9):
The N9 nitrogen is part of a lactam and is generally less nucleophilic than the tertiary amine due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, the amide proton can be abstracted to form an amidate anion. This anion is a more potent nucleophile and can be alkylated.
General Reaction Steps:
Deprotonation: this compound + Base → [this compound]⁻ + Base-H⁺
Alkylation: [this compound]⁻ + R-X → 7-Benzyl-9-alkyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one + X⁻
Selective alkylation at either N7 or N9 could potentially be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent.
Table 1: Expected Products of Amine Alkylation and Quaternization
| Reagent | Target Nitrogen | Expected Product | Reaction Type |
|---|---|---|---|
| Methyl Iodide | N7 | [7-Benzyl-7-methyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one]⁺I⁻ | Quaternization |
| Sodium Hydride, then Ethyl Bromide | N9 | 7-Benzyl-9-ethyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one | N-Alkylation |
Cleavage Reactions of the Ether Bridge
The ether bridge in the 3-oxa-7,9-diazabicyclo[3.3.2]decane scaffold is generally stable under neutral and basic conditions. However, it can be susceptible to cleavage under strongly acidic conditions, typically in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
The reaction mechanism for ether cleavage typically involves the protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage (i.e., which C-O bond is broken) would depend on the nature of the carbon atoms attached to the ether oxygen. In this bicyclic system, both carbons are secondary, and the cleavage would likely lead to a ring-opened product.
General Reaction: this compound + HX → Ring-opened halo-alcohol derivative
The harsh conditions required for ether cleavage might also affect other functional groups in the molecule, such as the amide, potentially leading to hydrolysis.
Regioselective and Stereoselective Transformations
The rigid, bicyclic structure of this compound can impart a high degree of regio- and stereoselectivity in its reactions.
Reduction of the Lactam Carbonyl:
Reactions at the α-Carbon to the Carbonyl:
The carbon atoms alpha to the lactam carbonyl (C1 and C8) could potentially be functionalized. Under basic conditions, an enolate could be formed, which could then react with electrophiles. The regioselectivity of enolate formation and the stereoselectivity of the subsequent reaction would be highly dependent on the geometry of the bicyclic rings.
While no specific studies on this compound are available, research on related bicyclic systems, such as other oxa- and aza-bicyclic compounds, has demonstrated the feasibility of achieving high levels of stereocontrol in various transformations. For instance, asymmetric syntheses of related azabicyclo[2.1.1]hexanes have been achieved with high enantioselectivity using organocatalysis. nih.gov
Transition Metal-Catalyzed Reactions Involving the Scaffold
The scaffold of this compound could potentially participate in or be modified by transition metal-catalyzed reactions. The nitrogen atoms could act as ligands for a metal center, and the aromatic benzyl group could undergo reactions such as C-H activation.
Palladium-catalyzed cross-coupling reactions are widely used to form carbon-nitrogen bonds. acs.org While typically used to form the amine, it is conceivable that the secondary amide nitrogen (N9) could participate in such a coupling with an aryl halide after deprotonation.
Furthermore, related bicyclic alkenes, such as oxa- and azabenzonorbornadienes, are known to be readily activated by transition metal complexes, leading to a variety of stereo-, regio-, and chemoselective reactions. nih.gov Although the target molecule lacks a double bond in its core structure, this highlights the potential for reactivity of bicyclic scaffolds in the presence of transition metals.
Degradation Pathways and Stability Studies of this compound
The stability of this compound is influenced by the inherent stability of its functional groups and the strain of the bicyclic system.
Hydrolysis of the Lactam:
The lactam (cyclic amide) functionality is a key site for potential degradation, primarily through hydrolysis. Amide hydrolysis can occur under both acidic and basic conditions, although it is generally a slow process. libretexts.org
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water.
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
The rate of hydrolysis can be significantly influenced by the ring strain and the planarity of the amide bond. In some bicyclic amides, deviation from planarity can lead to a dramatic increase in the rate of hydrolysis. mdpi.com However, other studies on bridged lactams have shown that some are indefinitely stable under physiologically relevant pH conditions. nih.gov
Oxidative Degradation:
The tertiary amine and the benzyl group could be susceptible to oxidation. The benzylic position is particularly prone to oxidation to a benzoic acid derivative under strong oxidizing conditions.
Thermal Stability:
The thermal stability of the compound would be dependent on the strength of the bonds within the molecule. At elevated temperatures, decomposition could occur, potentially initiated by the cleavage of the weaker bonds.
Computational and Theoretical Investigations of 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Ground State Geometry
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one, a DFT study, likely using a functional such as B3LYP with a basis set like 6-31G*, would calculate key geometric parameters. These parameters would include the bond lengths between all atoms, the bond angles, and the dihedral (torsion) angles that define the shape of the bicyclo[3.3.2]decane core and the orientation of the benzyl (B1604629) substituent. The resulting data would provide a precise, static picture of the molecule's structure.
Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C1 | C2 | - | Data not available |
| Bond Length | N7 | C(benzyl) | - | Data not available |
| Bond Angle | C1 | N9 | C8 | Data not available |
| Dihedral Angle | C6 | N7 | C8 | N9 |
| Note: This table is for illustrative purposes only. The values are dependent on actual computational studies. |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory provides insights into a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. A HOMO-LUMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter indicating the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
| Note: This table is for illustrative purposes only. The values are dependent on actual computational studies. |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide a static picture, molecules are dynamic entities. Conformational analysis explores the different spatial arrangements a molecule can adopt.
Potential Energy Surface Mapping
A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For a flexible molecule like this compound, with its bicyclic system and rotatable benzyl group, a PES scan would be performed by systematically changing specific dihedral angles and calculating the energy at each point. This would reveal the various low-energy conformations (conformers) and the energy barriers between them, indicating which shapes the molecule is most likely to adopt.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations offer a time-resolved view of a molecule's behavior. By simulating the movements of all atoms over time, based on a force field, an MD simulation of this compound in a simulated solvent would provide information on its conformational flexibility, the stability of different conformers, and how it might interact with its environment. This would be particularly useful for understanding its behavior in a biological or solution-phase context.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic data, which can be invaluable for identifying and characterizing the compound experimentally. For this compound, these predictions would include:
NMR Spectroscopy: Calculation of the nuclear magnetic shielding tensors to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be crucial for confirming the structure of the synthesized compound.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities to generate a theoretical IR spectrum. This would help in identifying the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and C-N bonds.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores, particularly the benzyl group.
Calculated NMR Chemical Shifts and Coupling Constants
The prediction of NMR chemical shifts via computational methods, primarily Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. acs.orgnih.gov For a molecule like this compound, calculations would typically be performed by first optimizing the molecular geometry (e.g., at the B3LYP/6-31G(d) level) and then computing the NMR shielding tensors with a larger basis set (e.g., 6-311+G(2d,p)). comporgchem.com
The predicted chemical shifts are obtained by referencing the calculated isotropic shielding values of the molecule's nuclei to that of a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with mean absolute errors often less than 0.20 ppm for ¹H and 1.0 ppm for ¹³C NMR. acs.orgmdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts:
Based on the functional groups present and data from structurally similar bicyclic systems, a table of predicted chemical shifts can be generated. conicet.gov.ar The benzyl group protons would appear in the aromatic region (7.2-7.4 ppm), with the benzylic CH₂ protons shifted downfield due to the adjacent nitrogen. The protons on the bicyclic core would exhibit complex splitting patterns due to their rigid, conformationally constrained environment. The protons alpha to the ether oxygen and the lactam carbonyl would be the most deshielded among the aliphatic protons.
For the ¹³C spectrum, the lactam carbonyl carbon is expected at the lowest field (~170 ppm). The aromatic carbons of the benzyl group would resonate between 127-140 ppm. The benzylic CH₂ carbon and the carbons adjacent to the ether oxygen and ring nitrogens would appear in the 50-80 ppm range.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Lactam Carbonyl (C=O) | - | ~170.0 | Most downfield carbon signal. |
| Aromatic CH (Benzyl) | 7.20 - 7.40 | 127.0 - 129.5 | Typical aromatic region. |
| Aromatic C-ipso (Benzyl) | - | ~138.0 | Quaternary carbon attached to CH₂. |
| Benzylic CH₂ | ~3.60 | ~55.0 | Adjacent to nitrogen. |
| Bridgehead CH | 2.80 - 3.20 | ~60.0 | Highly dependent on conformation. |
| CH₂ adjacent to Ether O | 3.70 - 4.00 | ~75.0 | Deshielded by oxygen. |
| CH₂ adjacent to Lactam N | 3.30 - 3.60 | ~45.0 | Alpha to amide nitrogen. |
| Other Aliphatic CH₂ | 1.80 - 2.50 | 25.0 - 35.0 | Represents the remaining ethylene (B1197577) bridges. |
Coupling constants (J-values) are highly dependent on the dihedral angles between protons. The rigid bicyclo[3.3.2]decane framework is expected to exist in a twin-chair or boat-chair conformation, leading to specific and predictable through-bond couplings that could be calculated to further confirm the three-dimensional structure. rsc.org
Vibrational Frequencies from IR and Raman Spectroscopy
Computational vibrational spectroscopy is a standard method for interpreting and predicting Infrared (IR) and Raman spectra. arxiv.org DFT calculations (e.g., using the B3LYP functional) can determine the harmonic vibrational frequencies of a molecule. nih.gov While these calculations systematically overestimate frequencies, the application of a scaling factor (typically ~0.96) provides results that align well with experimental data. nih.gov
For this compound, the most characteristic vibrational modes would be associated with its functional groups.
Key Predicted Vibrational Frequencies:
Amide C=O Stretch: A strong, sharp absorption in the IR spectrum, predicted to be in the 1650-1680 cm⁻¹ range, characteristic of a bicyclic lactam. researchgate.net
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹.
C-N Stretch: Medium intensity bands in the 1200-1350 cm⁻¹ region.
C-O-C Stretch: A strong, characteristic band for the ether linkage, expected around 1100-1150 cm⁻¹.
Aromatic C=C Bending: Characteristic "fingerprint" bands in the 1450-1600 cm⁻¹ region.
Interactive Data Table: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Strong |
| Amide C=O Stretch | 1650 - 1680 | Very Strong | Medium |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong | Medium |
| C-N Stretch (Amide/Amine) | 1200 - 1350 | Medium | Weak |
| C-O-C Asymmetric Stretch (Ether) | 1100 - 1150 | Strong | Weak |
Reaction Mechanism Studies and Transition State Analysis
The synthesis of complex heterocyclic scaffolds like the 3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one core often involves tandem reactions or multi-step sequences where intramolecular cyclizations are key. nih.gov A plausible route could involve the formation of a seven-membered cyclic iminium ion intermediate that undergoes a subsequent acid-mediated tandem reaction with an internal nucleophile (e.g., an oxygen atom from a strategically placed hydroxyl group) to form the bicyclic system. conicet.gov.ar
Computational chemistry, particularly DFT, is instrumental in studying such reaction mechanisms. By locating the transition state (TS) structures for key bond-forming steps, chemists can understand the feasibility and stereochemical outcome of a reaction. For the formation of the bicyclic core, calculations would focus on the intramolecular cyclization step. The activation energy (the energy difference between the reactants and the transition state) would be calculated to predict the reaction rate and determine if the proposed pathway is kinetically viable under the experimental conditions.
Furthermore, the bicyclo[3.3.2]decane system itself can exist in different conformations, primarily a twin-chair and a boat-chair form. rsc.org Quantum mechanical calculations can determine the relative energies of these conformers and the energy barrier for their interconversion. This information is crucial for understanding the molecule's dynamic behavior in solution.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is a valuable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, an MEP map calculated using DFT would reveal several key features:
Negative Potential (Red/Yellow): The most intense negative potential would be localized on the carbonyl oxygen of the lactam, indicating its high susceptibility to electrophilic attack or hydrogen bonding. The ether oxygen would also exhibit a region of significant negative potential.
Positive Potential (Blue): Regions of positive potential are generally found near hydrogen atoms bonded to electronegative atoms. In this molecule, the protons on the benzyl ring and the aliphatic backbone would show varying degrees of positive potential. The area around the bridgehead protons and those alpha to the nitrogen atoms would likely be the most positive within the saturated framework.
Neutral Regions (Green): The hydrocarbon portions of the benzyl group and the ethylene bridges of the bicyclic system would be largely neutral.
The MEP map provides a clear rationale for intermolecular interactions, predicting how the molecule would interact with biological targets, solvents, or reagents.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical method used to create predictive models for a specific property of a series of molecules based on their structural features. researchgate.net While no QSPR models for the title compound exist, a model could be developed for a library of its analogues to predict properties like biological activity, solubility, or receptor binding affinity.
To build a QSPR model, a set of analogues with known experimental data for the property of interest is required. For each analogue, a series of numerical values, known as molecular descriptors, are calculated. nih.gov These can include:
Topological descriptors: Describing molecular size and branching.
Electronic descriptors: Such as partial atomic charges, dipole moment, and values derived from MEP maps. nih.gov
Quantum-chemical descriptors: HOMO/LUMO energies, ionization potential, etc.
3D descriptors: Molecular shape and volume.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed property. nih.gov Such a model could then be used to predict the properties of new, unsynthesized analogues of this compound, guiding synthetic efforts toward compounds with desired characteristics.
Mechanistic Studies of Molecular Interactions Involving 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One Derivatives
Investigation of Binding Mechanisms with Biological Targets (e.g., enzymes, receptors) in vitro
While detailed in vitro studies specifically for 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one are not extensively available in public literature, research on closely related diazabicycloalkane scaffolds provides significant insight into the potential biological interactions of its derivatives. These scaffolds serve as rigid, three-dimensional frameworks that can be functionalized to achieve high affinity and selectivity for various biological targets.
Derivatives of related diazabicycloalkane structures have been synthesized and evaluated for their binding affinity at several key receptors, demonstrating the therapeutic potential of this structural class.
Sigma (σ) Receptor Ligands: Research into conformationally restricted ligands has explored the 7,9-diazabicyclo[4.2.2]decane scaffold, a close structural analog. Studies revealed that the size and flexibility of the bicyclic bridge are critical for affinity. For instance, an alkene derivative (27), which has a more rigid and smaller bridge due to a double bond, was identified as the most potent σ1 ligand in its series, with a Kᵢ value of 7.5 nM. rsc.org This suggests that the constrained conformation of the bicyclic system is a key determinant for high-affinity binding at the σ1 receptor. rsc.org
Opioid Receptor Ligands: The diazabicyclo[3.3.1]nonane and diazatricyclodecane scaffolds have been extensively used to develop ligands for opioid receptors. A series of N-3-arylpropenyl-N-9-propionyl-3,9-diazabicyclo[3.3.1]nonanes exhibited strong and selective affinity for the μ-opioid receptor, with Kᵢ values in the nanomolar range. researchgate.net Similarly, certain 2,7-diazatricyclo[4.4.0.0³﹐⁸]decane derivatives showed significant μ-receptor affinity, with compound 26 (a chloro-substituted derivative) having a Kᵢ of 75 nM and high selectivity over δ- and κ-receptors. nih.gov These findings highlight the suitability of these rigid scaffolds for probing the binding pockets of opioid receptors.
| Scaffold | Derivative Example | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|---|
| 7,9-diazabicyclo[4.2.2]decane | Alkene derivative (27) | σ₁ | 7.5 | rsc.org |
| 9,10-diazatricyclo[4.2.1.1²﹐⁵]decane | Compound 20 | μ-opioid | 50 | nih.gov |
| 2,7-diazatricyclo[4.4.0.0³﹐⁸]decane | Compound 26 (chloro-substituted) | μ-opioid | 75 | nih.gov |
The 3-oxa-7,9-diazabicyclo[3.3.2]decane framework has been identified as a valuable intermediate in the synthesis of potential enzyme inhibitors. Patent literature describes the use of a derivative, benzyl (B1604629) 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate, in the creation of inhibitors for interleukin-1 receptor-associated kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways. google.com
Furthermore, related heterocyclic scaffolds are utilized in the design of inhibitors for other enzymes critical to cell proliferation. For example, compounds incorporating groups like 3-oxa-9-azabicyclo[3.3.1]nonanyl have been developed as inhibitors of cell division cycle 7 (Cdc7) kinase, a target in cancer therapy. google.com While these examples establish the utility of the bicyclic scaffold in enzyme-targeted drug design, detailed public reports on the specific inhibition kinetics (e.g., IC₅₀ values, mechanism of inhibition) for this compound derivatives are limited.
Ligand-Protein Docking and Molecular Dynamics Simulations
In silico methods such as molecular docking and dynamics simulations are crucial for understanding how bicyclic compounds interact with their protein targets at a molecular level. mdpi.com These computational tools predict the binding orientation, affinity, and conformational dynamics of a ligand within a protein's binding site. mdpi.comnih.gov
Molecular docking studies on related bicyclic scaffolds have successfully predicted binding modes and identified key interactions. In one study, bicycloproline derivatives were evaluated as potential inhibitors of the SARS-CoV-2 envelope (E) protein. researchgate.net The simulations predicted favorable binding poses within the protein's pentameric channel. The compound MI-30 was identified as having the most promising interaction, with a calculated binding energy of -10.3326 kcal/mol. researchgate.net Such studies help elucidate "interaction hotspots"—specific amino acid residues that form critical hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, anchoring it in the binding site.
| Compound | Target Protein | Docking Software | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| MI-09 (bicycloproline derivative) | SARS-CoV-2 E Protein | MOE 2022.02 | -9.8519 | researchgate.net |
| MI-30 (bicycloproline derivative) | SARS-CoV-2 E Protein | MOE 2022.02 | -10.3326 | researchgate.net |
The conformational behavior of bicyclic scaffolds is a critical aspect of their molecular interactions. Bicyclo[3.3.1]nonane systems, for example, can exist in several conformations, most commonly a twin chair-chair (CC) or a chair-boat (CB) form. rsc.org The presence of heteroatoms and substituents can influence which conformation is more stable. rsc.org
Molecular dynamics simulations can reveal how a protein-ligand complex behaves over time. Upon binding, two main phenomena can occur:
Conformer Selection: The protein's binding site may selectively bind to only one of the pre-existing, low-energy conformations of the flexible ligand.
Induced Fit: Both the ligand and the protein may undergo subtle conformational changes to achieve a more stable complex with optimal interactions.
The inherent rigidity of the this compound scaffold limits its conformational freedom, which can be advantageous in drug design by reducing the entropic penalty of binding. However, specific simulation studies detailing the precise conformational changes of its derivatives upon binding to a biological target are not widely documented.
Allosteric Modulation Mechanisms of Related Bicyclic Scaffolds
Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. nih.govmdpi.com This mechanism offers a sophisticated way to fine-tune receptor activity.
Notably, a scaffold closely related to the subject of this article, 3,7-diazabicyclo[3.3.1]nonane, has been successfully used to develop novel positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.gov AMPA receptors are crucial for synaptic plasticity and neurotransmission. In patch-clamp electrophysiology studies, several of these diazabicyclo[3.3.1]nonane-based compounds demonstrated potentiation of the receptor's activity at sub-nanomolar concentrations. nih.gov
Further computational analysis of these PAMs suggested that they bind to the same allosteric site as cyclothiazide, a well-known AMPA receptor modulator. nih.gov This indicates that rigid bicyclic scaffolds are well-suited to interact with allosteric pockets, which may not have been shaped by evolution to bind endogenous ligands. The defined three-dimensional structure of these scaffolds allows for precise orientation of functional groups to engage with these unique regulatory sites on a protein.
Inhibition of Specific Kinases or Signaling Pathways (e.g., IRAK4 inhibition by derivatives)
Research into novel anti-inflammatory agents has identified IRAK4 as a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). The inhibition of IRAK4 is a promising strategy for the treatment of various inflammatory and autoimmune diseases.
A key patent highlights the use of a derivative, specifically the 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decane moiety, in the creation of potent pyrazolopyrimidine-based IRAK4 inhibitors. In this context, the bicyclic structure serves as a crucial building block, which is incorporated into the final inhibitor molecule.
The general synthetic route involves the coupling of the 3-oxa-7,9-diazabicyclo[3.3.2]decane core with a pyrazolopyrimidine scaffold. This strategic combination results in compounds with significant inhibitory activity against IRAK4. While the patent literature establishes the importance of this bicyclic system in the synthesis of IRAK4 inhibitors, it does not provide specific IC50 values or detailed kinetic data for the parent compound, this compound, or its simple derivatives. The focus of these studies is typically on the final, more complex molecules that are designed for optimal target engagement.
The table below summarizes the key components involved in the synthesis of the IRAK4 inhibitors discussed in the patent literature.
| Component | Role in Synthesis |
| 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decane moiety | Core structural scaffold and synthetic intermediate |
| Pyrazolopyrimidine core | Pharmacophore responsible for kinase binding |
| Final Inhibitor Molecule | Compound with demonstrated IRAK4 inhibitory activity |
It is important to note that the direct contribution of the this compound scaffold to the kinase inhibition is not explicitly detailed. Its primary role, as evidenced by the available information, is that of a versatile chemical intermediate that enables the construction of complex and potent IRAK4 inhibitors. Further research is required to elucidate the specific structure-activity relationships of derivatives of this compound and their potential as kinase inhibitors in their own right.
Structure Activity Relationship Sar Studies on 7 Benzyl 3 Oxa 7,9 Diazabicyclo 3.3.2 Decan 10 One Derivatives
Systematic Modification of the Benzyl (B1604629) Moiety and its Influence on Activity
The benzyl group at the 7-position of the 3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one scaffold is a primary site for modification to explore its impact on biological activity. SAR studies on analogous bicyclic systems, such as N-benzyl deoxynojirimycin derivatives, have shown that substitutions on the benzyl ring significantly modulate inhibitory activity against enzymes like α-glucosidase. mdpi.com For instance, the introduction of various substituents on the phenyl ring can alter the electronic and steric properties of the molecule, influencing its binding affinity to a target receptor.
In related N-benzyl propionamide (B166681) analogs, the nature of substituents on the 3-oxy position, influenced by the benzylamide, showed that small alkoxy groups led to maximal anticonvulsant activity in animal models. nih.gov This suggests that for the 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one scaffold, a systematic scan of substituents on the benzyl ring is warranted. A library of derivatives with electron-donating and electron-withdrawing groups at the ortho, meta, and para positions would elucidate the electronic requirements for optimal activity. Furthermore, varying the size of the substituent would probe the steric tolerance of the binding pocket.
Table 1: Hypothetical Activity Data Based on Benzyl Moiety Modifications
| Compound | Benzyl Substituent | Predicted Biological Activity (IC₅₀, µM) |
| 1a | H | 10.5 |
| 1b | 4-OCH₃ | 5.2 |
| 1c | 4-Cl | 8.9 |
| 1d | 4-NO₂ | 15.7 |
| 1e | 2-CH₃ | 12.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles observed in related compounds.
Derivatization of the Lactam Nitrogen and Carbonyl for SAR Exploration
While specific derivatization studies on the lactam of this compound are not extensively documented, research on related bicyclic lactams provides valuable insights. For instance, in a series of N-benzoyl-2-hydroxybenzamides, modifications of the amide linker were crucial for their activity against various protozoan parasites. nih.gov This highlights the importance of the groups attached to the amide nitrogen in mediating biological effects. For the target scaffold, alkylation, acylation, or sulfonylation of the N9 position could be explored to understand the steric and electronic requirements at this site.
Reduction of the lactam carbonyl to an amine or its conversion to a thioamide or an amidine would drastically alter the hydrogen bonding capabilities and geometry of this part of the molecule. Such changes can reveal critical interactions with the biological target.
Alterations to the Bicyclic Ring System and Their Impact on Conformation and Activity
The 3-oxa-7,9-diazabicyclo[3.3.2]decane core provides a rigid and three-dimensional framework that orients the substituents in a specific spatial arrangement. Alterations to this ring system are expected to have a profound impact on the compound's conformation and, consequently, its biological activity.
Similarly, changing the ring size, for example, to a [3.2.2] or [4.3.2] system, would significantly modify the spatial relationship between the benzyl group and the lactam functionality. The synthesis of (1S,5S)-6-((4-Nitrophenyl)sulfonyl)-2-oxa-6,9-diazabicyclo[3.3.2]decan-10-one has been reported, indicating that modifications to the bicyclic core are synthetically feasible. conicet.gov.ar
Positional Scans and Substituent Effects on Molecular Recognition
A systematic positional scan involves introducing various substituents at different accessible positions of the this compound scaffold to map out the molecular recognition landscape. This approach helps in identifying "hot spots" on the molecule where interactions with the biological target are most critical.
For the benzyl moiety, as discussed in section 7.1, a positional scan of substituents on the aromatic ring is a key strategy. Beyond the benzyl group, other positions on the bicyclic framework could be targeted for substitution, provided synthetic routes are available. The introduction of small alkyl or functional groups at positions C2, C4, C6, or C8 could probe for additional binding interactions or steric clashes within the receptor active site.
Quantitative Structure-Activity Relationship (QSAR) studies on related diazabicyclo[4.2.0]octane derivatives have shown that steric and electrostatic fields around the molecule are key determinants of agonist activity at nicotinic acetylcholine (B1216132) receptors. nih.gov This underscores the importance of the three-dimensional shape and electronic properties of the molecule, which are directly influenced by the position and nature of substituents.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to the Scaffold
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling are invaluable. semanticscholar.orggardp.org A pharmacophore model for a series of this compound derivatives would define the essential steric and electronic features required for biological activity.
A typical pharmacophore model for this scaffold might include:
An aromatic feature corresponding to the benzyl ring.
A hydrogen bond acceptor from the lactam carbonyl oxygen.
A hydrogen bond donor from the lactam nitrogen (if unsubstituted).
Hydrophobic features from the bicyclic alkyl framework.
Defined spatial relationships (distances and angles) between these features.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen virtual compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.gov This approach accelerates the hit identification process in drug discovery.
Design and Synthesis of Focused Libraries for SAR Elucidation
To efficiently explore the SAR of the this compound scaffold, the design and synthesis of focused chemical libraries are essential. nih.gov Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of a multitude of analogs for biological screening. fortunejournals.com
A focused library for this scaffold could be designed to systematically vary specific structural features. For example, a library could be created where the bicyclic core and the benzyl group at the 7-position are kept constant, while a diverse set of building blocks are used to modify the lactam nitrogen at the 9-position. Another library could explore a wide range of substituted benzylamines in the initial synthesis of the scaffold.
The synthesis of the core scaffold, this compound, has been documented in the patent literature, providing a starting point for the generation of such libraries. google.com High-throughput screening of these focused libraries would then generate the necessary data to build robust SAR models and guide the optimization of lead compounds.
Synthetic Utility and Applications As a Versatile Scaffold
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one as a Key Intermediate in Complex Molecule Synthesis
The primary and most well-documented application of this compound is as a crucial intermediate in the multi-step synthesis of complex pharmaceutical agents. Its pre-defined stereochemistry and functional group handles make it an attractive starting point for constructing intricate molecular architectures.
A significant example of its utility is in the synthesis of pyrazolopyrimidine inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a key protein in immune response signaling pathways, and its inhibitors are being investigated for the treatment of various inflammatory and autoimmune diseases.
In a patented synthetic route, this compound is utilized in the preparation of a more complex intermediate, benzyl (B1604629) 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate trifluoroacetate. This transformation involves the reduction of the lactam (carbonyl group) in the this compound structure. The resulting bicyclic amine is then further functionalized to build the final inhibitor molecule. This highlights the role of the parent scaffold as a foundational element upon which the complexity of the final drug molecule is built.
The table below outlines the key reactants and products in this synthetic step, illustrating the transformation of the scaffold.
| Reactant | Reagent | Product | Application of Product |
| This compound | Lithium aluminium hydride (LiAlH4) | 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decane | Intermediate for IRAK4 inhibitors |
| 7-benzyl 9-(tert-butyl) 3-oxa-7,9-diazabicyclo[3.3.2]decane-7,9-dicarboxylate | Trifluoroacetic acid | Benzyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate trifluoroacetate | Intermediate for IRAK4 inhibitors |
Development of Probes and Chemical Tools Based on the Scaffold
While the this compound scaffold holds theoretical potential for the development of chemical probes and tools, there is currently limited specific information available in the public domain regarding its direct application in this area. Chemical probes are essential for studying biological processes, and scaffolds with well-defined three-dimensional shapes are often sought after for this purpose. The rigid nature of the diazabicyclo[3.3.2]decane framework could allow for the attachment of reporter groups (e.g., fluorophores, biotin) at specific vectors, enabling the study of protein-ligand interactions or for use in biological imaging. However, at present, research has not extensively explored this potential for this particular compound.
Potential in Material Science and Polymer Chemistry
The application of this compound in material science and polymer chemistry is an area that remains largely unexplored. Bicyclic diamines, in general, can serve as monomers or cross-linking agents in the synthesis of polymers, imparting rigidity and specific thermal or mechanical properties to the resulting materials. The presence of two nitrogen atoms in the diazabicyclo[3.3.2]decane core could, in principle, allow for its incorporation into polymer chains, such as polyamides or polyurethanes. However, there is a lack of published research detailing the use of this specific scaffold in the development of new materials or polymers. Further investigation would be required to determine its suitability and potential advantages in these fields.
Role as a Precursor for Novel Heterocyclic Systems
The inherent strain and reactivity of the bicyclic system in this compound make it a promising precursor for the synthesis of other, often more complex, heterocyclic systems. Ring-opening, rearrangement, or further annulation reactions can lead to a diverse array of novel scaffolds.
As mentioned in section 8.1, the use of this compound in the synthesis of IRAK4 inhibitors is a prime example of its role as a precursor. The initial bicyclic core is transformed and elaborated upon to generate a significantly more complex pyrazolopyrimidine derivative. This demonstrates the value of the scaffold as a starting point for diversity-oriented synthesis.
Furthermore, research on related bicyclic systems, such as 3,7-diheterabicyclo[3.3.1]nonan-9-ones, has shown that they can serve as precursors to larger, more complex structures like 3,7,9-triheterabicyclo[3.3.2]decan-10-ones. This suggests a potential pathway for the chemical modification of the this compound scaffold to generate novel tricyclic or other rearranged heterocyclic systems with potentially interesting chemical and biological properties.
The following table summarizes the precursor relationship discussed:
| Precursor Compound | Resulting Heterocyclic System | Significance |
| This compound | Pyrazolopyrimidine derivative | Development of IRAK4 inhibitors |
| 3,7-Diheterabicyclo[3.3.1]nonan-9-one | 3,7,9-Triheterabicyclo[3.3.2]decan-10-one | Generation of novel, more complex heterocyclic scaffolds |
Future Research Directions and Emerging Opportunities
Exploration of Novel Synthetic Pathways to the [3.3.2] Oxa-Diaza Bicyclic System
Current synthetic strategies for constructing bicyclic lactam cores, while effective, often provide avenues for optimization and innovation. Future research could focus on developing more efficient and versatile synthetic routes to the 3-oxa-7,9-diazabicyclo[3.3.2]decane skeleton. One area of exploration involves the application of modern synthetic methodologies to construct this intricate framework. For instance, tandem reactions that form multiple bonds in a single operation could significantly enhance synthetic efficiency. conicet.gov.ar
Furthermore, the development of modular synthetic approaches would be highly beneficial. A modular strategy would allow for the facile introduction of diverse substituents at various positions on the bicyclic scaffold, which is crucial for creating libraries of analogs for structure-activity relationship (SAR) studies. This could involve, for example, late-stage functionalization techniques that modify the core structure in the final steps of the synthesis. farmaceut.org The exploration of novel ring-closing strategies, such as ring-closing metathesis or intramolecular C-H activation, could also lead to more convergent and higher-yielding synthetic pathways. nih.govnih.gov
Development of Chemoenzymatic or Biocatalytic Approaches for Synthesis
The integration of enzymatic methods into the synthesis of complex molecules like 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one represents a significant opportunity to enhance stereoselectivity and reduce environmental impact. Biocatalysis offers a sustainable alternative to traditional chemical methods, often proceeding under mild reaction conditions with high efficiency. researchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of the [3.3.2] oxa-diaza bicyclic system.
Chemoenzymatic approaches, which combine the best of both chemical and biological catalysis, are particularly promising. rjeid.com For example, an enzyme could be used to create a key chiral intermediate with high enantiomeric purity, which is then elaborated into the final bicyclic lactam using conventional chemical reactions. The use of enzymes such as lipases, proteases, or specific oxidoreductases could be explored for stereoselective transformations on precursors to the bicyclic system. Photoenzymatic catalysis is another emerging area that could enable novel bond formations under mild conditions. nih.gov
| Approach | Potential Advantages | Key Research Areas |
| Novel Synthetic Pathways | Increased efficiency, modularity for diversification, access to novel analogs. | Tandem reactions, late-stage functionalization, innovative ring-closing strategies. |
| Chemoenzymatic/Biocatalytic | High stereoselectivity, milder reaction conditions, improved sustainability. | Enzyme discovery and engineering, integration of enzymatic and chemical steps. |
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deeper understanding of the formation and reactivity of the this compound system can be achieved through the application of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are invaluable for structural characterization, more sophisticated methods can provide real-time insights into reaction mechanisms. longdom.org For instance, in-situ IR or Raman spectroscopy could be employed to monitor the progress of key synthetic steps, identifying transient intermediates and providing kinetic data. setu.ie
Furthermore, advanced mass spectrometry techniques, such as photoelectron photoion coincidence spectroscopy, can offer detailed information about elusive reactive species and reaction pathways. rsc.org The application of these techniques could elucidate the mechanism of the ring-forming reactions, leading to optimized reaction conditions and potentially the discovery of new reactivity for this bicyclic system. Time-dependent density functional theory (TD-DFT) calculations can also be used in conjunction with experimental spectroscopic data to provide a more complete picture of the electronic structure and properties of these molecules. nih.gov
Integration of Artificial Intelligence and Machine Learning in Scaffold Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. nih.gov In the context of the this compound scaffold, AI and ML algorithms can be employed for several purposes. Firstly, generative models can be used to design novel derivatives of the bicyclic lactam with predicted desirable properties. These models can explore a vast chemical space to identify compounds with optimized characteristics for a specific biological target or material application.
Secondly, ML models can be trained on existing experimental data to predict the structure-activity relationships (SAR) of new analogs. unimi.it This predictive capability can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate specific structural features of the bicyclic lactam derivatives with their biological activity. The use of 3D convolutional neural networks has also shown promise in predicting the properties of complex molecular scaffolds. nih.govsemanticscholar.org
Computational Design of Functionalized Derivatives with Tailored Properties
Computational chemistry provides a powerful toolkit for the rational design of molecules with specific properties. In the case of the this compound framework, computational methods can be used to design functionalized derivatives with tailored electronic, steric, and pharmacokinetic properties. For example, density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the bicyclic scaffold, guiding the design of synthetic strategies for derivatization.
Molecular docking simulations can be employed to predict how different derivatives of the bicyclic lactam might bind to a specific protein target, providing insights for the design of potent and selective inhibitors. Furthermore, molecular dynamics simulations can be used to study the conformational behavior of the bicyclic system and its derivatives in different environments, which is crucial for understanding their interactions with biological systems. nih.gov These computational approaches, when used in synergy with experimental work, can significantly accelerate the development of new functional molecules based on this scaffold.
| Technology | Application in [3.3.2] Oxa-Diaza Bicyclic System Research |
| Advanced Spectroscopy | Real-time reaction monitoring, identification of transient intermediates, detailed mechanistic insights. |
| AI and Machine Learning | Design of novel derivatives, prediction of structure-activity relationships (SAR), prioritization of synthetic targets. |
| Computational Design | Prediction of reactivity, molecular docking to biological targets, conformational analysis. |
Exploration of New Application Areas for the Bicyclic Lactam Framework
The unique three-dimensional structure of the 3-oxa-7,9-diazabicyclo[3.3.2]decane core suggests its potential utility in a variety of application areas beyond traditional medicinal chemistry. The rigid framework can serve as a scaffold for the precise positioning of functional groups in space, making it an attractive building block for materials science and catalysis. For instance, derivatives of this bicyclic lactam could be explored as chiral ligands in asymmetric catalysis. rsc.org
The presence of heteroatoms and a lactam functionality also suggests potential applications in supramolecular chemistry, where these groups can participate in hydrogen bonding and other non-covalent interactions to form well-defined assemblies. Furthermore, the bicyclic lactam framework could be incorporated into polymers to create materials with novel thermal and mechanical properties. The inherent chirality of many synthetic routes to bicyclic lactams could also be exploited in the development of chiral materials for applications such as enantioselective separations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions, benzylation, and oxidation steps. Key variables include solvent polarity (e.g., dichloromethane or THF), temperature control (0–80°C), and catalysts (e.g., palladium or acid/base systems). Purification often requires column chromatography or recrystallization to isolate the bicyclic core. Reaction yields (30–70%) depend on optimizing stoichiometry and intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and benzyl group positioning via coupling patterns and chemical shifts.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation pathways .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Exposing the compound to varied pH (2–12), temperatures (4–40°C), and light conditions.
- Monitoring degradation via HPLC at intervals (e.g., 24, 48, 72 hours).
- Quantifying decomposition products (e.g., benzyl alcohol or lactam derivatives) to infer hydrolytic or oxidative susceptibility .
Advanced Research Questions
Q. How can contradictory data in reaction yields from different synthesis protocols be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent, temperature, catalyst loading) to identify critical factors.
- Kinetic Profiling : Use in-situ IR or NMR to track intermediate formation and side reactions.
- Computational Modeling : Apply DFT calculations to compare energy barriers for competing pathways (e.g., ring closure vs. byproduct formation) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s formation?
- Methodological Answer :
- Transition-State Theory : Map potential energy surfaces for cyclization steps using computational tools (e.g., Gaussian).
- Retrosynthetic Analysis : Deconstruct the bicyclic core into simpler fragments (e.g., amino alcohols or benzyl-protected amines) to propose viable precursors.
- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps in key transformations .
Q. How can researchers validate the accuracy of analytical methods for detecting trace impurities?
- Methodological Answer :
- Spike Recovery Tests : Introduce known impurities (e.g., synthetic intermediates) into pure samples and quantify recovery rates via LC-MS.
- Cross-Validation : Compare results across multiple techniques (e.g., NMR vs. HPLC) to confirm specificity.
- Limit of Detection (LOD) : Calibrate instruments using serial dilutions of impurity standards .
Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?
- Methodological Answer :
- Co-Solvent Systems : Test DMSO, PEG-400, or cyclodextrin-based solutions to enhance aqueous solubility.
- pH Adjustment : Ionize functional groups (e.g., lactam nitrogen) by preparing buffers at pH 6–8.
- Micellar Encapsulation : Use surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC₅₀ variability in enzyme inhibition assays).
- Batch Variability Testing : Compare activity of independently synthesized batches to rule out purity or stereochemical inconsistencies.
- Target Engagement Assays : Use biophysical methods (e.g., SPR or ITC) to confirm direct binding vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
